molecular formula C23H20F3N7O B2738450 (4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920363-37-7

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No. B2738450
CAS RN: 920363-37-7
M. Wt: 467.456
InChI Key: YYWLQVHHZIBOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C23H20F3N7O and its molecular weight is 467.456. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

The compound’s structure suggests potential antitumor properties. Researchers can investigate its effects on various cancer cell lines, such as MGC-803, MCF-7, EC-109, PC-3, and Hela, in vitro . Understanding its mechanism of action and efficacy against different cancer types could lead to novel therapeutic strategies.

Antiviral Properties

Indole derivatives have demonstrated antiviral activity. For instance:

Antitubercular Activity

Considering the urgent need for new antitubercular drugs, researchers can evaluate this compound’s efficacy against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro . Its triazolo[4,5-d]pyrimidine scaffold may serve as a template for designing novel antitubercular agents .

Enzyme Inhibition

Indole derivatives often exhibit enzyme inhibitory properties. Investigating whether this compound interacts with enzymes such as carbonic anhydrase or cholinesterase could provide valuable insights for drug development .

Antioxidant and Anti-inflammatory Effects

Given the indole scaffold’s potential, researchers can explore its antioxidant and anti-inflammatory activities. These properties are crucial for managing oxidative stress and inflammation-related diseases .

Prediction of Novel Drugs

Researchers can use computational approaches to predict the compound’s anti-proliferation effect and screen for efficient and novel drugs . Identifying key descriptors and understanding its pharmacokinetics can guide further research.

properties

IUPAC Name

[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c1-15-6-8-16(9-7-15)33-21-19(29-30-33)20(27-14-28-21)31-10-12-32(13-11-31)22(34)17-4-2-3-5-18(17)23(24,25)26/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWLQVHHZIBOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5C(F)(F)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

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